molecular formula C25H20N2O2 B14428247 N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-08-5

N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide

Cat. No.: B14428247
CAS No.: 84809-08-5
M. Wt: 380.4 g/mol
InChI Key: WBEFXLQXSWTVMX-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of carbazole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electropolymerization and chemical polymerization are employed to produce high-quality carbazole-based materials .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide stands out due to its specific structural features, which confer unique photochemical and thermal stability, as well as its good hole-transport ability. These properties make it particularly suitable for applications in organic electronics and advanced materials .

Properties

CAS No.

84809-08-5

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide

InChI

InChI=1S/C25H20N2O2/c1-2-15-7-10-17(11-8-15)26-25(29)21-13-16-9-12-19-18-5-3-4-6-22(18)27-24(19)20(16)14-23(21)28/h3-14,27-28H,2H2,1H3,(H,26,29)

InChI Key

WBEFXLQXSWTVMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O

Origin of Product

United States

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